2-氧代金刚烷-1-羧酸

描述

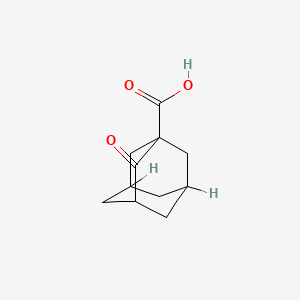

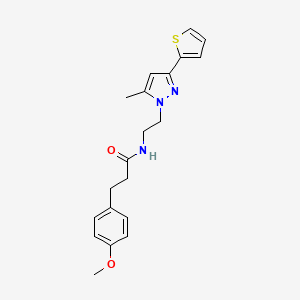

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives . It has a molecular weight of 194.23 .

Molecular Structure Analysis

The IUPAC name for 2-Oxoadamantane-1-carboxylic acid is 2-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-8-2-6-1-7 (3-8)5-11 (9,4-6)10 (13)14/h6-8H,1-5H2, (H,13,14) .Physical And Chemical Properties Analysis

2-Oxoadamantane-1-carboxylic acid has a melting point of 167-169°C . Like other carboxylic acids, it is likely to have strong intermolecular attractive forces due to hydrogen bonding .科学研究应用

1. 生物技术制备和有机合成

2-氧代金刚烷-1-羧酸是一种重要的氧代羧酸,在有机合成中具有重要意义。已经开发了生物技术方法,在环境友好的条件下制备氧代-和羟基羧酸,包括 2-氧代金刚烷-1-羧酸。这些酸可作为有机合成中的新型结构单元,特别是对于亲水性三嗪、螺环连接杂环、苯并三嗪和吡喃氨基酸,有助于全面合成和药物研究的进展 (Aurich 等人,2012)。

2. 电泳性质和表面活性

对 2-氧代金刚烷极谱性质的研究表明,它与其他金刚烷和樟脑衍生物相似。这些化合物(包括 2-氧代金刚烷-1-羧酸)的表面活性是其在电化学应用中的行为的关键因素,这在传感器技术和电镀等各个领域中可能具有相关性 (Frumkin 等人,1974)。

3. 羧酸在光氧化还原催化中的作用

已经探索了羧酸(例如 2-氧代金刚烷-1-羧酸)作为光氧化还原催化中的活化基团的应用。这种方法涉及使用可见光介导的光氧化还原催化进行自由基迈克尔加成,展示了羧酸在化学转化和合成中的多功能性 (Chu 等人,2014)。

4. 在水分散和电泳沉积中的作用

研究表明了羧酸对 ZrO2 等材料的电泳沉积和水分散性能的影响。这项研究对于理解 2-氧代金刚烷-1-羧酸和类似化合物如何改变颗粒的表面性质至关重要,从而在材料科学和纳米技术中得到应用 (Hanaor 等人,2013)。

5. 结构表征和药物应用

已经探索了 2-氧代金刚烷-1-羧酸衍生物的结构表征,突出了它们在药物应用中的潜力。此类研究提供了对这些化合物的分子构型的见解,这对于理解它们在药物开发中的相互作用和有效性至关重要 (Delgado 等人,2019)。

安全和危害

未来方向

属性

IUPAC Name |

2-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREOOLZKVAFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoadamantane-1-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

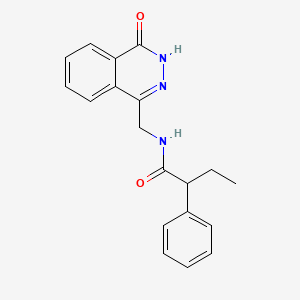

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)

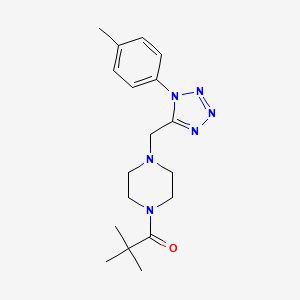

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)

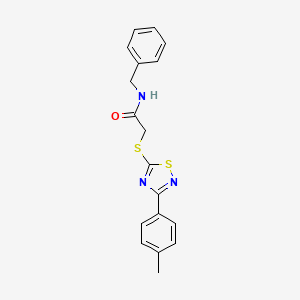

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)

![N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B2368935.png)